molecular formula C26H21BrClN3OS B393159 4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B393159
M. Wt: 538.9g/mol
InChI Key: BXPIQDVGEGSBTR-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a combination of bromine, chlorine, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-chlorophenylhydrazine with 4-methylacetophenone in the presence of an acid catalyst to form the pyrazole ring.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with 2-bromo-4-chlorobenzaldehyde and thiourea to form the thiazole ring.

    Etherification: The final step involves the reaction of the thiazole intermediate with 2-bromo-4-chlorophenol in the presence of a base to form the desired ether compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine or chlorine atoms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dehalogenated compounds.

    Substitution: Compounds with new functional groups replacing bromine or chlorine.

Scientific Research Applications

4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloroanisole: Similar in structure but lacks the pyrazole and thiazole rings.

    2-bromo-4-chlorophenyl methyl ether: Similar but lacks the additional phenyl and thiazole groups.

    5-bromo-2-chloro-4’-ethoxydiphenylmethane: Similar but with different substituents on the phenyl rings.

Uniqueness

4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is unique due to its combination of bromine, chlorine, pyrazole, and thiazole rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C26H21BrClN3OS

Molecular Weight

538.9g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C26H21BrClN3OS/c1-16-3-5-17(6-4-16)22-14-24(18-7-10-20(28)11-8-18)31(30-22)26-29-23(15-33-26)19-9-12-25(32-2)21(27)13-19/h3-13,15,24H,14H2,1-2H3

InChI Key

BXPIQDVGEGSBTR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC(=C(C=C5)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC(=C(C=C5)OC)Br

Origin of Product

United States

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